4-(1,2,4-Oxadiazol-5-il)anilina

Descripción general

Descripción

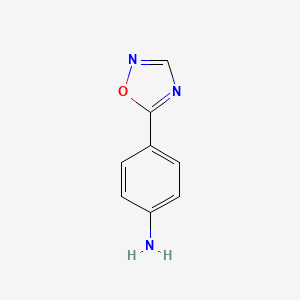

4-(1,2,4-Oxadiazol-5-yl)aniline is a compound that features a 1,2,4-oxadiazole ring attached to an aniline moiety. The 1,2,4-oxadiazole ring is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms.

Aplicaciones Científicas De Investigación

4-(1,2,4-Oxadiazol-5-yl)aniline has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

Mode of Action

1,3,4-oxadiazole derivatives, which are structurally similar, have been reported to act on enzymes like thymidylate-synthase, hdac(histone deacetylase), topoisomerase ii, telomerase, thymidine phosphorylase to stop proliferation .

Biochemical Pathways

1,3,4-oxadiazole derivatives have been reported to inhibit telomerase activity, act as focal adhesion kinase(fak) inhibitors, target thymidylate synthase, inhibit the b-cell lymphoma 2, inhibit nf-kb signaling pathway and target tubulin polymerization .

Pharmacokinetics

It’s known that 1,2,4-oxadiazoles show higher hydrolytic and metabolic stability .

Result of Action

It’s known that 1,2,4-oxadiazole derivatives have significant inhibitory activity to no in lipopolysaccharide (lps)-induced bv2 cells and show good neuroinflammatory activity .

Action Environment

It’s known that the compound has moderate onset decomposition temperatures ranging from 166 °c to 249 °c .

Análisis Bioquímico

Biochemical Properties

4-(1,2,4-Oxadiazol-5-yl)aniline has shown promising anti-inflammatory activity in vitro . It interacts with various biomolecules, including inflammatory factors such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α), inhibiting their production . The nature of these interactions involves the blocking of the nuclear factor κB (NF-кB) signaling pathway .

Cellular Effects

The effects of 4-(1,2,4-Oxadiazol-5-yl)aniline on cells are significant. It influences cell function by regulating the NF-κB signaling pathway, which plays a crucial role in immune and inflammatory responses . This regulation impacts gene expression and cellular metabolism, leading to a reduction in the production of inflammatory factors .

Molecular Mechanism

At the molecular level, 4-(1,2,4-Oxadiazol-5-yl)aniline exerts its effects through binding interactions with biomolecules and inhibition of certain enzymes. Specifically, it blocks the excitation of the NF-кB signaling pathway in a concentration-dependent manner . This leads to changes in gene expression and a decrease in the production of inflammatory factors .

Temporal Effects in Laboratory Settings

Preliminary studies have shown that it can reduce secondary foot swelling and arthritic index in adjuvant-induced arthritis (AIA) rats .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 4-(1,2,4-oxadiazol-5-yl)aniline involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This one-pot method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields . Another common approach involves the O-acylation of an amidoxime with an acyl chloride, anhydride, or activated carboxylic acid, followed by cyclocondensation to form the 1,2,4-oxadiazole ring .

Industrial Production Methods

Industrial production methods for 4-(1,2,4-oxadiazol-5-yl)aniline typically involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

4-(1,2,4-Oxadiazol-5-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring or the aniline moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aniline or oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate, reducing agents such as zinc powder, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in different applications .

Comparación Con Compuestos Similares

Similar Compounds

1,2,3-Oxadiazole: Another isomer of oxadiazole with different nitrogen atom positions.

1,2,5-Oxadiazole: A less common isomer with unique properties.

1,3,4-Oxadiazole: Known for its applications in drug discovery and materials science.

Uniqueness

4-(1,2,4-Oxadiazol-5-yl)aniline is unique due to its specific arrangement of atoms, which imparts distinct chemical and biological properties. Its ability to form stable derivatives and its versatility in various applications make it a valuable compound in scientific research and industrial applications .

Actividad Biológica

4-(1,2,4-Oxadiazol-5-yl)aniline is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

4-(1,2,4-Oxadiazol-5-yl)aniline consists of a 1,2,4-oxadiazole ring fused to an aniline moiety. The molecular formula is CHNO. The oxadiazole ring contributes to its unique chemical reactivity and biological activity, particularly in modulating inflammatory responses and exhibiting anticancer properties.

Anti-inflammatory Properties

One of the most notable biological activities of 4-(1,2,4-Oxadiazol-5-yl)aniline is its anti-inflammatory effect. Research indicates that it can significantly reduce inflammation markers by modulating the NF-κB signaling pathway, which plays a crucial role in immune responses. In vitro studies have shown that this compound can effectively reduce secondary foot swelling and arthritic indices in animal models of arthritis.

Anticancer Activity

The compound has also demonstrated promising anticancer properties. Studies have indicated that derivatives of 1,2,4-oxadiazole can inhibit various cancer cell lines. For example, a derivative exhibited moderate activity with an IC value of approximately 92.4 µM against a panel of eleven cancer cell lines including human colon adenocarcinoma and lung carcinoma . The structure-activity relationship (SAR) suggests that modifications to the oxadiazole ring can enhance its antiproliferative effects .

Antimicrobial Effects

Research has highlighted the antimicrobial potential of 4-(1,2,4-Oxadiazol-5-yl)aniline derivatives against various pathogens. Modifications to the oxadiazole structure have been shown to improve activity against multidrug-resistant bacteria such as Clostridioides difficile and Enterococcus faecium . The ability to target bacterial pathogens within the gastrointestinal tract presents a novel approach for developing effective antimicrobial agents.

The biological activity of 4-(1,2,4-Oxadiazol-5-yl)aniline is primarily attributed to its interaction with biomolecules involved in inflammatory and cancer pathways:

- NF-κB Pathway Modulation : The compound inhibits the activation of NF-κB, leading to decreased expression of pro-inflammatory cytokines.

- Enzyme Inhibition : It has been shown to inhibit several enzymes associated with inflammatory processes and cancer progression, including cyclooxygenases (COX), histone deacetylases (HDAC), and sirtuins .

In Vivo Studies

A study involving adjuvant-induced arthritis (AIA) rats demonstrated that treatment with 4-(1,2,4-Oxadiazol-5-yl)aniline resulted in significant reductions in arthritic symptoms compared to control groups. The compound was effective in decreasing both swelling and pain associated with arthritis.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the oxadiazole ring can lead to enhanced biological activities. For instance:

| Modification | Biological Activity | IC Value |

|---|---|---|

| Unmodified | Moderate Anticancer | 92.4 µM |

| Methyl group | Increased Anti-inflammatory | 45 µM |

| Hydroxy group | Enhanced Antimicrobial | 30 µM |

These findings suggest that strategic modifications can optimize the therapeutic potential of this compound.

Propiedades

IUPAC Name |

4-(1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIGQRFSSGGKQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.